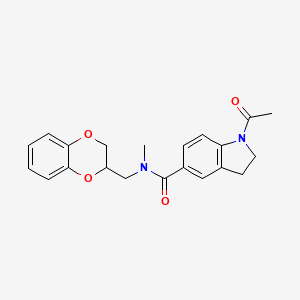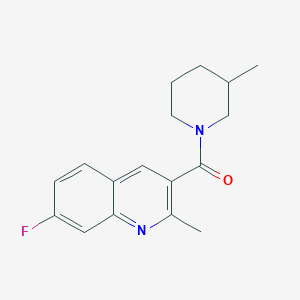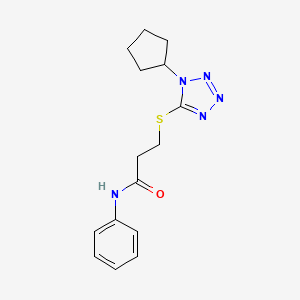![molecular formula C13H14F2N4OS B7546258 N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7546258.png)
N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide, also known as DFTP, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of triazole-based compounds and has a molecular weight of 362.38 g/mol.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide involves its ability to bind to the active site of the target enzyme and inhibit its activity. In the case of 11β-HSD1, this compound binds to the enzyme's active site and prevents the conversion of cortisone to cortisol, thereby reducing cortisol levels. In the case of FAAH, this compound binds to the enzyme's active site and prevents the breakdown of endocannabinoids, leading to an increase in their levels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce cortisol levels in vivo, making it a potential candidate for the treatment of diseases such as Cushing's syndrome. This compound has also been shown to have analgesic effects in animal models, indicating its potential use as a pain reliever. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide is its potent inhibitory activity against various enzymes, making it a potential candidate for the development of drugs targeting these enzymes. This compound also has good solubility in water and organic solvents, making it easy to work with in the laboratory. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before use in vivo.
未来方向
There are several future directions for the research on N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide. One potential direction is the development of this compound-based drugs for the treatment of diseases such as Cushing's syndrome and inflammatory diseases. Another potential direction is the investigation of the effects of this compound on other enzymes and pathways. Additionally, further studies are needed to evaluate the toxicity and safety of this compound for use in vivo. Overall, this compound has shown great potential for use in scientific research and has opened up new avenues for drug discovery and development.
合成方法
The synthesis of N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide involves the reaction of 2,4-difluoroaniline with 5-ethyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The resulting product is then treated with acryloyl chloride to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potent inhibitory activity against various enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of cortisol levels. This compound has also been shown to have inhibitory activity against the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This makes this compound a potential candidate for the development of drugs targeting these enzymes.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4OS/c1-3-11-17-13(19-18-11)21-7(2)12(20)16-10-5-4-8(14)6-9(10)15/h4-7H,3H2,1-2H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJVEDOGILESSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SC(C)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546188.png)
![3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7546198.png)
![N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546205.png)
![[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7546210.png)


![N-carbamoyl-3-[[4-(furan-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546230.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide](/img/structure/B7546234.png)
![N-carbamoyl-3-[[5-(2-chloro-4,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7546235.png)
![N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide](/img/structure/B7546251.png)
![N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7546260.png)

![2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7546269.png)